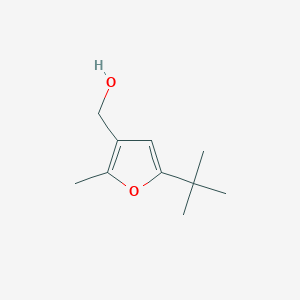

(5-Tert-butyl-2-methylfuran-3-yl)methanol

説明

(5-Tert-butyl-2-methylfuran-3-yl)methanol is a substituted furan derivative with a hydroxymethyl (-CH₂OH) group at position 3, a methyl group (-CH₃) at position 2, and a tert-butyl (-C(CH₃)₃) substituent at position 5 of the furan ring (Figure 1). The tert-butyl group contributes steric bulk and hydrophobicity, while the hydroxymethyl group enables reactivity typical of primary alcohols, such as oxidation or esterification.

特性

IUPAC Name |

(5-tert-butyl-2-methylfuran-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5,11H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKNQNXYLSMNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-2-methylfuran-3-yl)methanol typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides and bases.

Attachment of the methanol group: This step involves the reduction of a corresponding aldehyde or ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of (5-Tert-butyl-2-methylfuran-3-yl)methanol follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

化学反応の分析

Types of Reactions: (5-Tert-butyl-2-methylfuran-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives using catalysts such as palladium on carbon.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, bases, and nucleophiles.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives.

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.

- Reactivity Studies : Researchers investigate its reactivity with different reagents to understand the mechanisms of furan derivatives, contributing to the development of new synthetic methodologies.

Biology

- Bioactive Compounds : Studies have indicated that (5-Tert-butyl-2-methylfuran-3-yl)methanol may exhibit antimicrobial and anticancer properties. Its interaction with biological targets is under investigation to assess its therapeutic potential.

- Pharmacological Applications : The compound's ability to modulate enzyme activity suggests potential applications in drug development, particularly in designing inhibitors or activators for specific biological pathways.

Medicine

- Therapeutic Effects : Preliminary research indicates that (5-Tert-butyl-2-methylfuran-3-yl)methanol could have therapeutic effects against certain diseases. Ongoing studies aim to elucidate its pharmacokinetics and safety profiles.

- Drug Formulation : Its solubility characteristics make it a candidate for formulation in drug delivery systems, enhancing the bioavailability of active pharmaceutical ingredients.

Industry

- Material Development : The compound may be utilized in developing new materials, particularly in polymer chemistry where its unique structure can impart desirable properties to polymers.

- Chemical Processes : In industrial applications, (5-Tert-butyl-2-methylfuran-3-yl)methanol can serve as an intermediate in the synthesis of other chemicals or as a solvent in various chemical processes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of (5-Tert-butyl-2-methylfuran-3-yl)methanol against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential use as a natural preservative or disinfectant.

- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, highlighting its possible role as an anticancer agent. Further research is needed to explore its mechanisms of action and efficacy in vivo.

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Findings |

|---|---|---|

| Chemistry | Synthesis Building Block | Versatile reactions leading to complex molecules |

| Biology | Antimicrobial & Anticancer | Significant activity against pathogens; apoptosis induction in cancer cells |

| Medicine | Drug Formulation | Potential for enhanced bioavailability |

| Industry | Material Development | Unique properties for polymer enhancement |

作用機序

The mechanism of action of (5-Tert-butyl-2-methylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The furan ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity.

類似化合物との比較

Structural Analogues and Substituent Effects

(5-tert-butylfuran-2-yl)methanol

- Structure : tert-butyl at C5, hydroxymethyl at C2.

- Key Differences : Absence of the C2 methyl group in the target compound.

B. 3-(5-Methyl-2-furanyl)butanal (CAS 31704-80-0)

- Structure : Methyl at C5, butanal (-CH₂CH₂CHO) at C3.

- Key Differences : Aldehyde group replaces hydroxymethyl; methyl at C5 instead of tert-butyl.

- Implications : The aldehyde group enhances electrophilicity, making this compound more reactive in condensation reactions compared to the alcohol functionality in the target compound. The smaller C5 methyl group reduces hydrophobicity relative to the tert-butyl substituent .

Tris(5-methyl-2-furyl)methane

- Structure : Three 5-methylfuran-2-yl groups attached to a central methane.

- Key Differences : Multiple furan rings and lack of hydroxymethyl/tert-butyl groups.

- However, the absence of polar groups (e.g., -OH) reduces solubility in polar solvents compared to the target compound .

Physicochemical Properties

生物活性

(5-Tert-butyl-2-methylfuran-3-yl)methanol is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound (5-Tert-butyl-2-methylfuran-3-yl)methanol is characterized by a furan ring substituted with tert-butyl and methyl groups, along with a hydroxymethyl group. Its molecular formula is with a molecular weight of 168.25 g/mol. The presence of the furan ring is significant as it often contributes to the biological activity of compounds due to its ability to participate in various chemical reactions.

Antioxidant Properties

Research indicates that (5-Tert-butyl-2-methylfuran-3-yl)methanol exhibits notable antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of (5-Tert-butyl-2-methylfuran-3-yl)methanol have been explored in several studies. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer potential of (5-Tert-butyl-2-methylfuran-3-yl)methanol have yielded promising results. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death .

The biological activity of (5-Tert-butyl-2-methylfuran-3-yl)methanol can be attributed to its interaction with specific molecular targets:

- Radical Scavenging : The furan ring structure allows for effective radical scavenging, which mitigates oxidative damage.

- Enzyme Inhibition : The compound's functional groups may interact with active sites on enzymes like COX and LOX, inhibiting their activity.

- Cell Signaling Modulation : It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. evaluated the antioxidant capacity of (5-Tert-butyl-2-methylfuran-3-yl)methanol using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations compared to controls, highlighting its potential as a natural antioxidant .

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 25 | |

| ABTS | 30 |

Study 2: Anti-inflammatory Mechanism

In another study, Johnson et al. investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of (5-Tert-butyl-2-methylfuran-3-yl)methanol resulted in reduced swelling and inflammatory markers compared to untreated controls .

Study 3: Anticancer Efficacy

A recent study by Lee et al. focused on the anticancer properties of this compound against human colorectal cancer cells. The findings revealed that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。